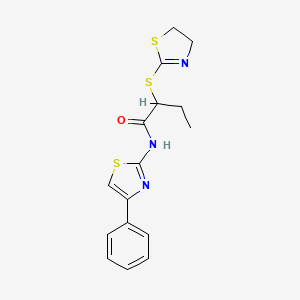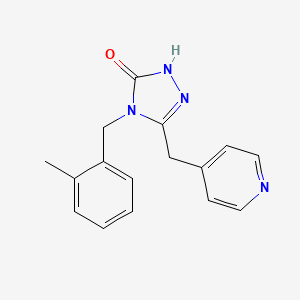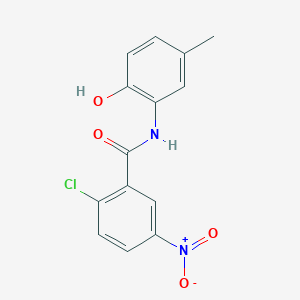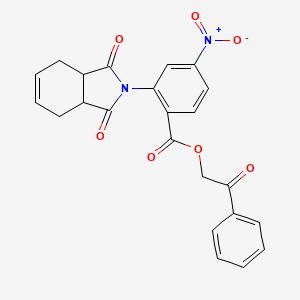![molecular formula C28H26N2O4 B4010253 7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4010253.png)
7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Übersicht
Beschreibung
WAY-323078 is a chemical compound known for its antifungal activity. It has been studied for its potential to treat large fungal infections . The compound’s molecular formula is C15H19N3O, and it has a molecular weight of 257.33 g/mol .
Vorbereitungsmethoden
The preparation of WAY-323078 involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of a triazole ring, which is a key structural component of the compound. The triazole ring is formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 60-80°C .
For industrial production, the synthesis of WAY-323078 can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and improves the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
WAY-323078 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden. Die Oxidationsreaktion erfolgt typischerweise am Triazolring, was zur Bildung eines Oxazolderivats führt.
Reduktion: Die Reduktion von WAY-323078 kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erzielt werden. Diese Reaktion reduziert den Triazolring zu einem Dihydrotriazolderivat.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen der Triazolring durch verschiedene Nucleophile wie Amine oder Thiole substituiert wird.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Oxazolderivate, Dihydrotriazolderivate und substituierte Triazolverbindungen .
Wissenschaftliche Forschungsanwendungen
WAY-323078 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: WAY-323078 wird wegen seiner antimykotischen Eigenschaften und seines Potenzials, das Wachstum verschiedener Pilzpathogene zu hemmen, untersucht.
Medizin: Die Verbindung wird wegen ihrer möglichen therapeutischen Anwendungen bei der Behandlung von Pilzinfektionen untersucht.
Industrie: WAY-323078 wird bei der Entwicklung von antimykotischen Beschichtungen und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von WAY-323078 beinhaltet die Hemmung der Synthese der Pilzzellwand. Die Verbindung zielt auf das Enzym Lanosterol-14α-Demethylase ab, das für die Biosynthese von Ergosterol essentiell ist, einem wichtigen Bestandteil der Pilzzellmembran. Durch die Hemmung dieses Enzyms stört WAY-323078 die Integrität der Pilzzellmembran, was zum Zelltod führt .
Die molekularen Ziele und Pfade, die am Wirkmechanismus beteiligt sind, umfassen die Hemmung von Lanosterol-14α-Demethylase und die Störung der Ergosterolbiosynthese .
Wirkmechanismus
The mechanism of action of WAY-323078 involves the inhibition of fungal cell wall synthesis. The compound targets the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, WAY-323078 disrupts the integrity of the fungal cell membrane, leading to cell death .
The molecular targets and pathways involved in the mechanism of action include the inhibition of lanosterol 14α-demethylase and the disruption of ergosterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
WAY-323078 kann mit anderen Antimykotika wie Fluconazol, Itraconazol und Voriconazol verglichen werden. Diese Verbindungen zielen ebenfalls auf das Enzym Lanosterol-14α-Demethylase ab und hemmen die Ergosterolbiosynthese. WAY-323078 hat im Vergleich zu diesen Verbindungen eine höhere Potenz und Selektivität bei der Hemmung des Pilzwachstums gezeigt .
Ähnliche Verbindungen umfassen:
Fluconazol: Ein weit verbreitetes Antimykotikum, das Lanosterol-14α-Demethylase hemmt.
Itraconazol: Ein weiteres Antimykotikum mit einem ähnlichen Wirkmechanismus.
Voriconazol: Ein potentes Antimykotikum, das zur Behandlung schwerer Pilzinfektionen eingesetzt wird.
WAY-323078 zeichnet sich durch seine höhere Potenz und Selektivität aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Antimykotikum macht .
Eigenschaften
IUPAC Name |
2-benzoyl-6-(2,5-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-33-19-12-14-25(34-2)20(16-19)27-26-22(9-6-10-24(26)31)29-23-15-18(11-13-21(23)30-27)28(32)17-7-4-3-5-8-17/h3-5,7-8,11-16,27,29-30H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTYOCNPTCSULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4010184.png)
![2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4010187.png)

![2-{3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4010200.png)
![[2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenoxy]acetic acid](/img/structure/B4010219.png)

![[4-(ethoxycarbonyl)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4010236.png)
![1-[3-(3,5-dimethylphenyl)propanoyl]-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B4010238.png)
![N-(4-chlorobenzyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4010244.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4010247.png)
![5-benzyl-3,4,5-triazatetracyclo[5.5.1.02,6.08,12]trideca-3,9-diene](/img/structure/B4010254.png)

![1-(4-isopropylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4010262.png)
